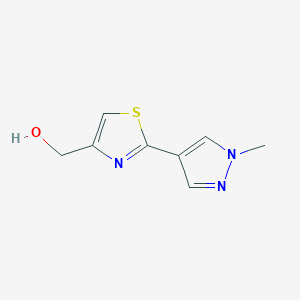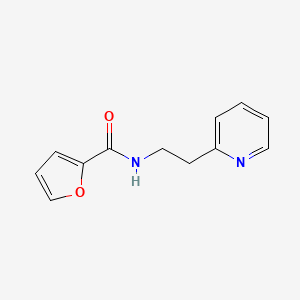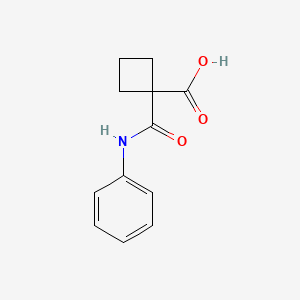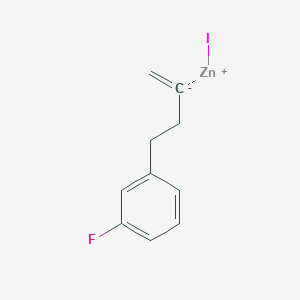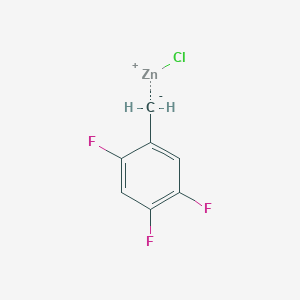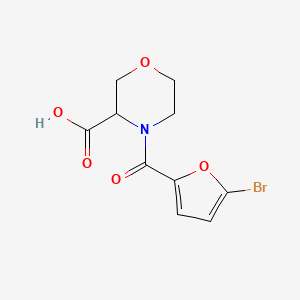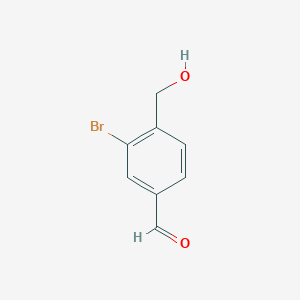![molecular formula C12H14O B14901372 2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
2-[(E)-2-phenylethenyl]tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Styryltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a styryl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Styryltetrahydrofuran typically involves the reaction of tetrahydrofuran with a styryl precursor under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of (E)-2-Styryltetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
(E)-2-Styryltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group, altering the compound’s properties.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl group.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted tetrahydrofuran derivatives.
科学的研究の応用
(E)-2-Styryltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (E)-2-Styryltetrahydrofuran exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(E)-2-Styryl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of tetrahydrofuran.
(E)-2-Styryl-1,4-dioxane: Contains a dioxane ring, offering different chemical properties.
(E)-2-Styryl-1,3-dioxepane: Features a larger dioxepane ring, affecting its reactivity and applications.
Uniqueness
(E)-2-Styryltetrahydrofuran is unique due to its specific ring structure and the presence of the styryl group, which imparts distinct chemical and physical properties
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-[(E)-2-phenylethenyl]oxolane |
InChI |
InChI=1S/C12H14O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12H,4,7,10H2/b9-8+ |
InChIキー |
MZGMTIBYFDHKAS-CMDGGOBGSA-N |
異性体SMILES |
C1CC(OC1)/C=C/C2=CC=CC=C2 |
正規SMILES |
C1CC(OC1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


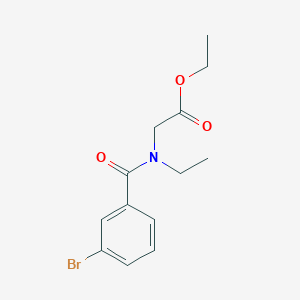
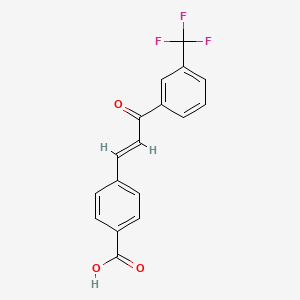
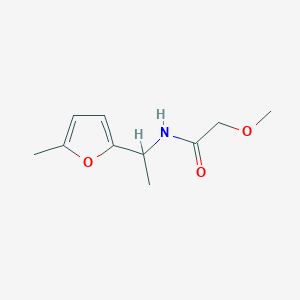


![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
